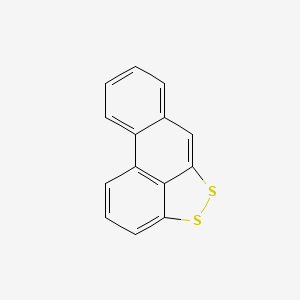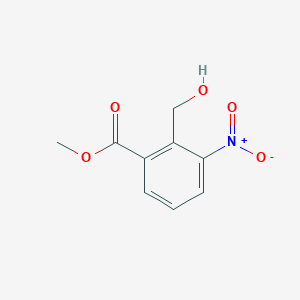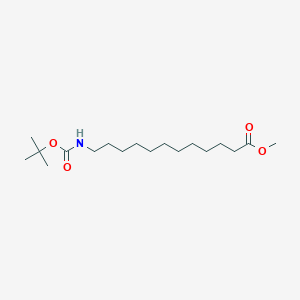
3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a derivative of Prednisolone . Prednisolone is a synthetic glucocorticoid, a derivative of cortisol, and can be used to treat a variety of inflammatory and auto-immune conditions .
Synthesis Analysis
This compound can be used in the synthetic preparation of prednisolone acetate . It serves as an intermediate in the synthesis of prednisolone .Physical And Chemical Properties Analysis
The molecular weight of this compound is 474.55 . It appears as a white solid . It is slightly soluble in DMSO and Methanol . The melting point is greater than 257°C (dec.) . The density is 1.52±0.1 g/cm3 .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves the conversion of pregnenolone to the target compound through a series of chemical reactions.", "Starting Materials": ["Pregnenolone", "Hydrazine hydrate", "Acetic anhydride", "Semicarbazide hydrochloride", "Sodium acetate", "Sodium carbonate", "Methanol", "Chloroform", "Ethyl acetate"], "Reaction": ["Pregnenolone is reacted with hydrazine hydrate to form the hydrazone derivative.", "The hydrazone derivative is then reacted with semicarbazide hydrochloride to form the semicarbazone derivative.", "The semicarbazone derivative is acetylated with acetic anhydride to form the acetate derivative.", "The acetate derivative is then reacted with sodium acetate and sodium carbonate in methanol to form the disemicarbazone derivative.", "The disemicarbazone derivative is purified by recrystallization from a mixture of chloroform and ethyl acetate."] } | |
Número CAS |
96580-08-4 |
Fórmula molecular |
C₂₅H₃₆N₆O₆ |
Peso molecular |
516.59 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





